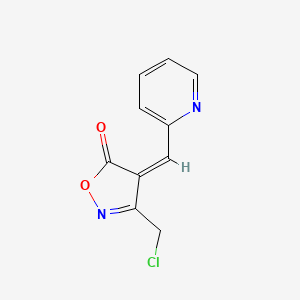![molecular formula C36H62O8 B12342009 (2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20(S)-Ginsenoside Rh2 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. 20(S)-Ginsenoside Rh2 has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immune-modulatory activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 20(S)-Ginsenoside Rh2 typically involves the extraction and purification from ginseng roots or leaves. One common method includes the hydrolysis of protopanaxadiol-type ginsenosides using acidic or enzymatic conditions. The process involves:
Extraction: Ginseng roots or leaves are extracted using solvents like ethanol or methanol.
Hydrolysis: The extract is subjected to acidic hydrolysis (e.g., hydrochloric acid) or enzymatic hydrolysis (e.g., using β-glucosidase) to convert ginsenosides to 20(S)-Ginsenoside Rh2.
Purification: The hydrolyzed product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of 20(S)-Ginsenoside Rh2 follows similar principles but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Hydrolysis: Employing optimized conditions for maximum yield.
Purification: Utilizing advanced chromatographic systems for efficient separation and purification.
Analyse Chemischer Reaktionen
Types of Reactions: 20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation products: Different oxidized derivatives with potential biological activities.
Reduction products: Reduced forms with modified pharmacological properties.
Substitution products: Compounds with new functional groups enhancing their bioactivity.
Wissenschaftliche Forschungsanwendungen
20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, anti-inflammatory treatments, and immune modulation.
Industry: Utilized in the development of health supplements and functional foods.
Wirkmechanismus
20(S)-Ginsenoside Rh2 exerts its effects through various molecular targets and pathways:
Apoptosis induction: It activates caspases and promotes the release of cytochrome c, leading to programmed cell death.
Anti-inflammatory action: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB.
Immune modulation: It enhances the activity of immune cells such as natural killer cells and macrophages.
Vergleich Mit ähnlichen Verbindungen
20(S)-Ginsenoside Rg3: Another ginsenoside with similar anti-cancer properties.
20(S)-Ginsenoside Rh1: Known for its anti-inflammatory and neuroprotective effects.
20(S)-Ginsenoside Rb1: Exhibits cardioprotective and anti-diabetic activities.
Uniqueness of 20(S)-Ginsenoside Rh2:
Potent anti-cancer activity: More effective in inducing apoptosis in cancer cells compared to other ginsenosides.
Specific immune modulation: Unique ability to enhance specific immune responses.
Distinct molecular targets: Targets different signaling pathways, making it a versatile therapeutic agent.
Eigenschaften
Molekularformel |
C36H62O8 |
|---|---|
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35-,36-/m0/s1 |
InChI-Schlüssel |
CKUVNOCSBYYHIS-CMDPPYCXSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


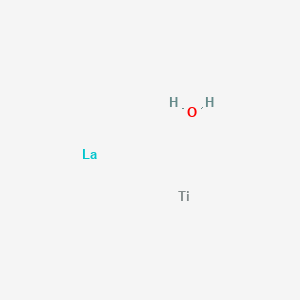

![4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341937.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)

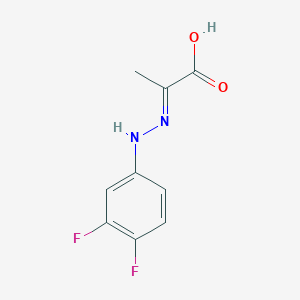
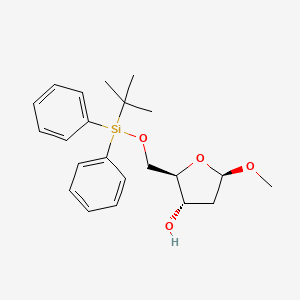
![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)
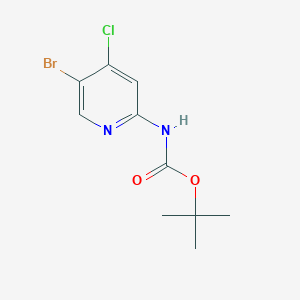
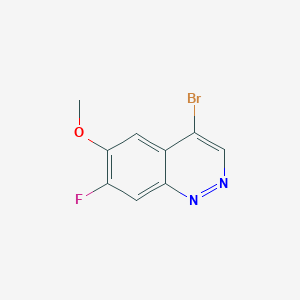
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)
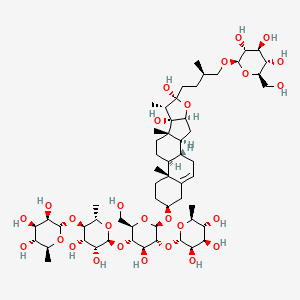
![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
